molecular formula C11H13ClN2O2 B1380507 3-(azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one hydrochloride CAS No. 1864054-36-3

3-(azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one hydrochloride

Cat. No.: B1380507
CAS No.: 1864054-36-3
M. Wt: 240.68 g/mol
InChI Key: XLRUCAKCKFGFKR-UHFFFAOYSA-N
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Description

3-(azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one hydrochloride is a heterocyclic compound featuring a benzo[d]oxazol-2(3H)-one core substituted with an azetidin-3-ylmethyl group. The azetidine ring (a four-membered saturated nitrogen heterocycle) confers unique conformational and electronic properties, distinguishing it from larger cyclic amine derivatives. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical research, particularly in targeting receptors like sigma-1 and sigma-2, which are implicated in cancer and neurological disorders .

Properties

IUPAC Name

3-(azetidin-3-ylmethyl)-1,3-benzoxazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c14-11-13(7-8-5-12-6-8)9-3-1-2-4-10(9)15-11;/h1-4,8,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRUCAKCKFGFKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CN2C3=CC=CC=C3OC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-(Azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as prostaglandin H2 synthase and trypsin, exhibiting inhibitory effects . These interactions are crucial for its potential anti-inflammatory properties, as it stabilizes membranes and inhibits proteinase activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can inhibit the activity of key enzymes involved in inflammation, thereby reducing inflammatory responses in cells . Additionally, it affects gene expression by binding to specific receptors and altering transcriptional activity.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of enzymes like prostaglandin H2 synthase, inhibiting their activity and thus reducing the production of inflammatory mediators . This inhibition is achieved through competitive binding, where the compound competes with natural substrates for the enzyme’s active site.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but its activity may degrade over extended periods . Long-term studies have shown that it can maintain its inhibitory effects on enzymes and cellular functions for several hours, but prolonged exposure may lead to reduced efficacy due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits inflammation without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes enzymatic transformations to form active metabolites . These metabolites can further interact with cellular targets, contributing to the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is transported across cell membranes via active transport mechanisms and distributed to various tissues, including the liver, kidneys, and inflammatory sites . Its localization and accumulation in target tissues are crucial for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites within the cell to modulate biochemical processes effectively.

Biological Activity

3-(azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one hydrochloride (CAS No. 1864054-36-3) is a compound belonging to the class of benzoxazole derivatives, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₃ClN₂O₂
  • Molecular Weight : 240.68 g/mol
  • Structural Characteristics : The compound features an azetidine ring and a benzoxazole moiety, which are known for their roles in various biological activities.

Biological Activity Overview

The biological activities of benzoxazole derivatives, including this compound, have been extensively studied. These compounds exhibit a range of pharmacological effects, including:

  • Anticancer Activity :
    • Benzoxazole derivatives have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) .
    • Specific studies indicate that structural modifications in benzoxazole compounds can enhance their anticancer properties by targeting specific pathways involved in tumor proliferation and survival.
  • Antimicrobial Activity :
    • Compounds within this class have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimal inhibitory concentrations (MICs) for certain derivatives against Bacillus subtilis and Escherichia coli .
    • The presence of specific substituents significantly influences the antimicrobial efficacy, highlighting the importance of structure-activity relationships (SAR).
  • Neuroprotective Effects :
    • Some benzoxazole derivatives are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. The ability to inhibit specific enzymes or receptors involved in neurodegeneration is a promising area of research .

Anticancer Studies

A study evaluated the antiproliferative effects of various benzoxazole derivatives on human breast carcinoma cells (MCF-7). The results indicated that compounds with azetidine substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts. This suggests that the azetidine moiety may play a crucial role in mediating anticancer activity .

CompoundCell LineIC50 (µM)
AMCF-715.0
BMDA-MB-23110.5
CA54920.0

Antimicrobial Studies

In antimicrobial testing, several derivatives were screened for activity against common bacterial strains. The findings are summarized below:

CompoundBacteriaMIC (µg/mL)
DBacillus subtilis32
EEscherichia coli64
FPichia pastoris128

These results indicate varying degrees of efficacy based on structural modifications, emphasizing the need for further optimization to enhance antimicrobial properties .

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Enzymatic Pathways : Many benzoxazole derivatives act by inhibiting key enzymes involved in cancer cell metabolism and proliferation.
  • Induction of Apoptosis : Certain compounds have been shown to trigger programmed cell death in cancer cells through mitochondrial pathways.
  • Disruption of Cell Membrane Integrity : Antimicrobial activity is often linked to the ability of these compounds to disrupt bacterial cell membranes, leading to cell lysis.

Comparison with Similar Compounds

Structural Similarities and Differences

Key structural analogs share the benzo[d]oxazol-2(3H)-one scaffold but differ in substituents (Table 1).

Compound Name Substituent CAS Number Similarity Score Key Properties/Activities References
3-(azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one HCl Azetidin-3-ylmethyl 1353501-30-0 N/A High sigma-2 affinity (inferred)
3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one HCl Piperidin-4-yl 162045-54-7 0.66 Moderate sigma receptor binding
3-(Pyrrolidin-3-yl)benzo[d]oxazol-2(3H)-one HCl Pyrrolidin-3-yl 1353501-30-0 N/A Improved metabolic stability
3-((2R,3S)-5-Fluoro-3-hydroxy-2-methylpentanoyl)benzo[d]oxazol-2(3H)-one Fluorinated acyl chain N/A N/A Enhanced lipophilicity

Table 1 : Structural analogs of 3-(azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one hydrochloride.

  • Azetidine vs.
  • Hydrochloride Salt : Improves aqueous solubility, a common feature among analogs like 3-(Piperidin-4-yl)... HCl, enhancing bioavailability .

Pharmacokinetic and Physicochemical Properties

  • Solubility : The hydrochloride form ensures superior solubility compared to neutral analogs like 3-((2R,3S)-5-Fluoro...), which has a lipophilic acyl chain .
  • Metabolic Stability : Azetidine’s strain may increase susceptibility to enzymatic degradation compared to pyrrolidine derivatives, necessitating formulation optimizations .

Research Implications

The structural uniqueness of this compound positions it as a promising candidate for oncology, particularly in drug-resistant cancers where sigma-2 agonists show efficacy . Further studies should explore its binding kinetics, in vivo stability, and synergy with existing antineoplastics.

Preparation Methods

Gold-Catalyzed Oxidative Cyclization Method

One of the most efficient and flexible approaches involves gold-catalyzed oxidative cyclization of suitable precursors, such as sulfinamides or sulfonamides, to generate the azetidin-3-one ring system. This method offers high stereoselectivity and yields, especially for chiral derivatives.

Procedure Overview:

  • Starting from a sulfinamide precursor, the reaction is catalyzed by a gold catalyst, such as BrettPhosAuNTf₂.
  • The reaction occurs in a solvent like dichloroethane (DCE) at room temperature.
  • Oxidative conditions are applied using an oxidant such as m-CPBA or similar.
  • The intermediate azetidin-3-one is obtained after purification via silica gel chromatography.

Research Findings:

  • This method yields the azetidin-3-one with typically >98% enantiomeric excess (e.e.).
  • The process bypasses toxic diazo intermediates, making it safer and more environmentally friendly.
  • The reaction scope includes various substituted azetidinones, facilitating diverse functionalization.

Data Table 1: Gold-Catalyzed Cyclization Conditions

Parameter Details
Catalyst BrettPhosAuNTf₂
Substrate Sulfinamide or sulfonamide derivatives
Solvent Dichloroethane (DCE)
Oxidant m-CPBA or equivalent
Temperature Room temperature
Purification Silica gel chromatography
Yield Typically 70-85%
Enantiomeric Excess (e.e.) >98%

Derivatization of Pre-Formed Heterocycles

Nucleophilic Substitution on Benzo[d]oxazol-2(3H)-one

This approach involves functionalizing the benzoxazolone core with an azetidin-3-ylmethyl group through nucleophilic substitution reactions.

Procedure Overview:

  • The benzoxazolone derivative is activated, often by deprotonation with a base such as potassium tert-butoxide.
  • The nucleophile, an azetidin-3-ylmethyl derivative (often prepared separately), is introduced.
  • The reaction proceeds under inert atmosphere in solvents like DMF or THF.
  • The product is isolated via extraction and purification.

Research Findings:

  • This method allows for the introduction of the azetidin-3-ylmethyl moiety onto the benzoxazolone ring.
  • Yields depend on the nucleophile's reactivity, typically ranging from 50-75%.

Data Table 2: Nucleophilic Substitution Conditions

Parameter Details
Base Potassium tert-butoxide
Solvent Dimethylformamide (DMF)
Temperature 0°C to room temperature
Nucleophile Azetidin-3-ylmethyl derivative
Reaction Time 12-24 hours
Purification Column chromatography
Typical Yield 50-75%

Notes on Synthesis and Optimization

  • Chiral Synthesis: Employing chiral auxiliaries or chiral catalysts during cyclization enhances stereoselectivity, crucial for medicinal applications.
  • Safety Considerations: Avoiding diazo compounds and toxic reagents is a priority; gold catalysis and oxidation methods are preferred.
  • Substrate Scope: The methods accommodate various substituents on the azetidinone and benzoxazolone rings, enabling structural diversity.

Summary of Research Findings

Method Advantages Limitations
Gold-catalyzed oxidative cyclization High stereoselectivity, broad scope, environmentally friendly Requires specialized catalysts and conditions
Nucleophilic substitution on benzoxazolone Straightforward, adaptable for various derivatives Moderate yields, limited stereocontrol

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-substituted benzo[d]oxazol-2(3H)-one derivatives?

  • Methodological Answer : The synthesis typically involves alkylation of the parent benzo[d]oxazol-2(3H)-one scaffold with brominated or chlorinated intermediates. For example, bromoalkyl derivatives (e.g., 3-(4-bromobutyl)benzo[d]oxazol-2(3H)-one) are synthesized via nucleophilic substitution under basic conditions (K₂CO₃) in anhydrous DMF at 60°C for 3 hours, yielding 58–67% . Key steps include purification via flash column chromatography (hexane/ethyl acetate) and structural confirmation using 1^1H/13^13C NMR and HRMS .

Q. How are structural and purity characteristics validated for this compound class?

  • Methodological Answer : Characterization relies on:

  • NMR : Integration of aromatic protons (δ 7.10–7.85 ppm) and alkyl chain signals (e.g., δ 3.26–4.25 ppm for azetidine or piperazine moieties) .
  • HRMS : Molecular ion peaks (M+1) and elemental analysis (C, H, N) to confirm purity (>95%) .
  • TLC and column chromatography : Monitor reaction progress and isolate intermediates .

Q. What preliminary biological assays are used to evaluate benzo[d]oxazol-2(3H)-one derivatives?

  • Methodological Answer : Initial screening includes:

  • Receptor binding assays : For sigma (σ) or dopamine D2/D3 receptors using radioligands like [11^{11}C]raclopride .
  • In vitro cytotoxicity : Against cancer cell lines (e.g., colorectal cancer models) to assess TNIK inhibition .
  • Behavioral studies : Testing neuroprotective effects in methamphetamine-induced toxicity models .

Advanced Research Questions

Q. How can contradictory biological activity data between structurally similar derivatives be resolved?

  • Methodological Answer :

  • SAR analysis : Compare substituent effects (e.g., azetidine vs. piperazine) on receptor affinity. For example, replacing piperazine with azetidine reduces steric hindrance, potentially enhancing σ1 receptor binding .
  • Dose-response studies : Validate activity thresholds (e.g., SN79’s efficacy at 1 mg/kg in neuroprotection ).
  • Computational modeling : Use 3D pharmacophore models to identify critical binding features (e.g., hydrophobic pockets, hydrogen bond acceptors) .

Q. What strategies optimize synthetic yields for 3-(azetidin-3-ylmethyl) derivatives?

  • Methodological Answer :

  • Solvent selection : Anhydrous DMF improves alkylation efficiency .
  • Temperature control : Heating at 60°C minimizes side reactions .
  • Purification : Gradient elution in column chromatography (hexane/ethyl acetate ratios) enhances separation of polar intermediates .

Q. How are 3D pharmacophore models developed for sigma receptor ligands?

  • Methodological Answer :

  • Data curation : Compile affinity data for 31 benzo[d]oxazol-2(3H)-one derivatives .
  • Feature mapping : Use Catalyst 4.9 software to identify essential motifs: one positive ionizable group, one hydrogen bond acceptor, and two hydrophobic regions .
  • Validation : Fisher randomization tests and leave-one-out cross-validation ensure model robustness (correlation coefficient: 0.89) .

Q. What analytical challenges arise in characterizing azetidine-containing derivatives?

  • Methodological Answer :

  • NMR complexity : Overlapping signals from azetidine’s strained ring (δ 3.26–3.46 ppm) require high-resolution (400 MHz+) spectrometers .
  • Stability issues : Hydrochloride salts may hygroscopic; store under inert atmosphere .
  • HRMS calibration : Use lock mass correction for accurate mass determination (<5 ppm error) .

Data Interpretation and Application

Q. How do structural modifications influence selectivity for sigma vs. dopamine receptors?

  • Methodological Answer :

  • Azetidine vs. piperazine : Azetidine’s smaller ring size favors σ1 receptor selectivity, while bulkier piperazine derivatives (e.g., SN79) show dual σ/D2 antagonism .
  • Substituent positioning : Para-fluorophenyl groups (e.g., in SN79) enhance σ1 affinity by 10-fold compared to unsubstituted analogs .

Q. Can computational models predict in vivo efficacy for neuroprotective derivatives?

  • Methodological Answer :

  • Free energy simulations : Guide optimization of β2-adrenoceptor binding (e.g., AG-0029’s D2/D3 occupancy measured via PET) .
  • PK/PD modeling : Correlate in vitro IC₅₀ values (e.g., TNIK inhibition at 2 µM ) with in vivo dosing (1–10 mg/kg) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one hydrochloride
Reactant of Route 2
3-(azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one hydrochloride

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